molecular formula C18H34N2O2 B3372257 1-Boc-4-cyclooctylamino-piperidine CAS No. 885274-44-2

1-Boc-4-cyclooctylamino-piperidine

Cat. No.: B3372257
CAS No.: 885274-44-2
M. Wt: 310.5 g/mol
InChI Key: SAIBMNAATRKEJG-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Chemistry and Piperidine (B6355638) Scaffolds

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are of paramount importance in medicinal chemistry. Among these, the piperidine scaffold, a six-membered ring with one nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. nih.govexlibrisgroup.com The prevalence of piperidine derivatives in drug development stems from their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are common cores in a large number of active pharmaceuticals. thieme-connect.comthieme-connect.com The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's properties, making it a versatile framework for drug design. exlibrisgroup.comresearchgate.net

The structure of 1-Boc-4-cyclooctylamino-piperidine incorporates several key features that underscore its significance. The piperidine ring itself provides a robust and well-understood foundation. The "1-Boc" designation refers to the tert-butoxycarbonyl group attached to the nitrogen of the piperidine ring. This group serves as a protecting group, a temporary modification that prevents the otherwise reactive amine from participating in chemical reactions until its removal is desired. wikipedia.orgchemistrysteps.com The "4-cyclooctylamino" substituent introduces a bulky, lipophilic cyclooctyl group via a secondary amine linkage at the 4-position of the piperidine ring. This particular substitution pattern is crucial for creating specific molecular architectures.

Role as a Synthetic Intermediate and Building Block for Complex Molecules

The primary role of this compound is as a synthetic intermediate. Its structure is not typically the final target molecule but rather a crucial stepping stone in a multi-step synthesis. The Boc protecting group is key to this function. It allows chemists to perform reactions on other parts of a molecule without affecting the piperidine nitrogen. wikipedia.orgchemistrysteps.com Once the desired transformations are complete, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then be further functionalized. wikipedia.org

This compound is a valuable building block for constructing more complex molecules, particularly in the realm of pharmaceutical development. For instance, similar Boc-protected piperidine derivatives are used in the synthesis of a wide array of biologically active compounds. chemimpex.comontosight.aicymitquimica.com The synthesis of such intermediates often involves the reaction of a Boc-protected piperidone with an appropriate amine through a process called reductive amination. chemicalbook.com The resulting substituted piperidine can then be used to build larger, more intricate molecular frameworks. The specific cyclooctylamino group suggests its use in creating molecules with a particular size, shape, and lipophilicity, which are critical factors for achieving desired biological activity.

Academic Research Landscape of Boc-Protected Amine Derivatives

The use of the Boc (tert-butoxycarbonyl) group to protect amines is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the creation of complex natural product analogs. rsc.orgresearchgate.net Academic research is rich with studies on the efficient and selective protection and deprotection of amines using the Boc group. organic-chemistry.orgacs.org The stability of the Boc group to a wide range of reaction conditions, except for strong acids, makes it an orthogonal protecting group to many others, allowing for complex synthetic strategies. organic-chemistry.org

Researchers have developed numerous methods for the N-tert-butyloxycarbonylation of amines, utilizing reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under various catalytic and solvent-free conditions to improve efficiency and sustainability. organic-chemistry.orgrsc.org The selective removal of the Boc group in the presence of other sensitive functionalities is also a significant area of investigation. acs.org The vast body of literature on Boc-protected amines provides a solid foundation for chemists working with compounds like this compound, enabling them to incorporate it effectively into their synthetic plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(cyclooctylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-13-11-16(12-14-20)19-15-9-7-5-4-6-8-10-15/h15-16,19H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIBMNAATRKEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181870
Record name 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-44-2
Record name 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Boc 4 Cyclooctylamino Piperidine

Historical Overview of Relevant Piperidine (B6355638) Synthesis Approaches

The history of piperidine synthesis dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Industrially, the most common method for producing the parent piperidine ring is the hydrogenation of pyridine (B92270), often using catalysts like molybdenum disulfide. wikipedia.org Another classical method is the reduction of pyridine through a modified Birch reduction. wikipedia.org

Over the decades, the synthesis of substituted piperidines has evolved significantly. Early methods often involved the functionalization of the pre-formed piperidine ring. nih.gov Key historical developments relevant to the synthesis of 4-amino-substituted piperidines include intramolecular cyclization reactions and cycloaddition strategies. nih.govdtic.mil For instance, the Dieckmann condensation of diesters derived from primary amines and acrylates has been a long-standing method to create 4-piperidone (B1582916) precursors, which can then be functionalized at the C-4 position. dtic.milyoutube.com The Mannich reaction has also been a cornerstone, allowing the condensation of an aldehyde, an amine, and a compound with an active hydrogen to build the piperidine framework. chemrevlett.com These foundational reactions paved the way for more controlled and diverse synthetic approaches.

Direct Synthesis of 1-Boc-4-cyclooctylamino-piperidine

The direct synthesis of this compound typically starts from commercially available N-Boc-4-piperidone and cyclooctylamine. The primary strategies employed are reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is the most direct and widely used method for synthesizing this compound. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of N-Boc-4-piperidone and cyclooctylamine, which is then reduced in situ to the desired secondary amine.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its mild nature and high selectivity for imines over ketones, which minimizes side reactions. chemicalbook.comnih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at ambient temperature. Acetic acid is sometimes added to catalyze the formation of the iminium ion. chemicalbook.com

A typical procedure involves stirring N-Boc-4-piperidone and cyclooctylamine in the chosen solvent, followed by the addition of the reducing agent. chemicalbook.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous workup is performed to isolate the product. While specific yield data for the synthesis of this compound is not extensively published, analogous reductive aminations using N-Boc-4-piperidone and various amines are known to proceed with high efficiency. For example, the reaction with aniline (B41778) using sodium triacetoxyborohydride yields the product in 98% yield. chemicalbook.com

ReagentsSolventConditionsProductYieldReference
N-Boc-4-piperidone, Aniline, Sodium triacetoxyborohydride, Acetic acidDichloromethane2h, ambient temp.1-N-Boc-4-(Phenylamino)piperidine98% chemicalbook.com
Aldehydes, Primary amines, (Boc)₂O, Sodium triacetoxyborohydrideDichloromethaneN/AN-Boc protected secondary aminesExcellent nih.gov
N-Boc-piperidin-4-one, 3,4-dichloroanilineN/AN/AN-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amineN/A researchgate.net

Nucleophilic Substitution Pathways

An alternative approach involves nucleophilic substitution. This can theoretically proceed in two ways:

Reaction of 1-Boc-4-aminopiperidine with a cyclooctyl electrophile (e.g., cyclooctyl bromide or cyclooctyl tosylate).

Reaction of cyclooctylamine with a piperidine ring bearing a leaving group at the C-4 position, such as 1-Boc-4-(methylsulfonyloxy)piperidine.

Nucleophilic substitutions on cyclohexyl or piperidinyl halides can be challenging and often lead to elimination byproducts. youtube.com However, the reaction of an amine with a sulfonate-activated alcohol is a more viable route. For instance, mesylates have been used as leaving groups for nucleophilic substitution with amines to form substituted piperidines. nih.gov In this context, one could synthesize 1-Boc-4-hydroxypiperidine, convert the hydroxyl group to a good leaving group (like a mesylate or tosylate), and then react it with cyclooctylamine. This pathway is generally less direct than reductive amination.

Another substitution strategy involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This has been successfully used to couple 1-Boc-4-aminopiperidine with aryl bromides. While typically used for forming aryl-amine bonds, its application to alkyl halides is also possible, though might require specific catalytic systems.

ReactantsCatalyst/ReagentConditionsProductYieldReference
tert-butyl 4-amino-piperidine-1-carboxylate, 4-bromo-1-fluorobenzeneTris(dibenzylideneacetone)dipalladium(0), 2′-(dicyclohexylphosphino)-N,N-dimethyl-[1,1′-biphenyl]-2-amineXylene, 140°C, 4h1-Boc-4-(4-fluoro-phenylamino)-piperidine66%
Mesylate 12, BenzylamineN/AN/ASecondary amine 13a60% nih.gov

Multi-component Reaction Architectures

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step by combining three or more starting materials. acs.orgrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core piperidine scaffold.

For example, MCRs have been developed to synthesize highly functionalized piperidines from aldehydes, amines, and dienophiles in aza-Diels-Alder reactions. dtic.mil Other approaches involve the condensation of β-nitrostyrenes, Meldrum's acid, aldehydes, and ammonium (B1175870) acetate (B1210297) to form polysubstituted piperidines. acs.org A hypothetical MCR to access the target molecule could involve N-Boc-1-aza-1,3-butadiene, cyclooctyl isocyanide, and another component in a Ugi-type reaction, followed by ring-closing metathesis, although this would be a complex and non-standard route. The development of a specific MCR for this target would represent a novel synthetic contribution.

Advanced Synthetic Route Development

Chemo- and Stereoselective Synthesis

The target molecule, this compound, is achiral. However, the principles of chemo- and stereoselective synthesis are critical when considering the synthesis of more complex, chiral derivatives that are often the ultimate goal in pharmaceutical development. nih.govnih.gov

Chemoselectivity in the context of this molecule's synthesis is primarily demonstrated in the reductive amination step. The choice of a mild reducing agent like STAB is a key example of chemoselectivity, as it selectively reduces the protonated imine (iminium ion) in the presence of the ketone starting material and the Boc-protecting group's carbonyl function. chemicalbook.comnih.gov

Stereoselectivity would become paramount if substituents were present on the cyclooctyl ring or at other positions on the piperidine ring, creating stereocenters. General advanced methods for stereoselective piperidine synthesis include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors using chiral catalysts (e.g., based on rhodium or iridium) can produce enantiomerically enriched piperidines. nih.gov

Enzyme-catalyzed Reactions: Biocatalysis, using enzymes like imine reductases (IREDs) or amine oxidases, offers a green and highly stereoselective route to chiral amines and piperidines. nih.gov A chemo-enzymatic approach could involve the oxidation of a tetrahydropyridine (B1245486) followed by a stereoselective reduction cascade. nih.gov

Memory of Chirality: Starting from a chiral precursor, such as an amino acid, allows for the construction of chiral piperidine rings where the initial stereochemistry is transferred through the reaction sequence.

While not required for the synthesis of this compound itself, these advanced strategies are the state-of-the-art for producing structurally similar, optically active pharmaceutical intermediates.

Sustainable and Green Chemistry Principles in Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce environmental impact and enhance safety. unibo.it These principles advocate for the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. unibo.itresearchgate.net

A primary synthetic route to this compound involves the reductive amination of 1-Boc-4-piperidone with cyclooctylamine. Applying green chemistry principles to this synthesis could involve several strategies:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce environmental harm.

Catalysis: The use of heterogeneous catalysts, which can be easily recovered and reused, is preferred over stoichiometric reagents that generate more waste. Biocatalysis, using enzymes like ancestral ATP-dependent amide bond synthetases (ABS), represents a frontier in green chemistry, offering high selectivity under mild conditions. rsc.orgrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Atom Economy: The reaction should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Optimize reaction conditions to achieve high yields and selectivity, minimizing by-product formation.
Safer Solvents & Reagents Utilize solvents like ethanol or water instead of chlorinated hydrocarbons. Use safer reducing agents.
Energy Efficiency Implement microwave-assisted heating or conduct reactions at ambient temperature where possible. researchgate.net
Use of Renewable Feedstocks Explore bio-based sources for starting materials or solvents.
Catalysis Employ reusable heterogeneous catalysts or highly selective biocatalysts to reduce waste and improve efficiency. rsc.org

Scalability Considerations for Research Quantities

Scaling up the synthesis of this compound from laboratory bench to research-level quantities presents several challenges that require careful process optimization. The goal is to ensure consistent product quality, yield, and purity on a larger scale. A robust and scalable protocol is crucial for producing the quantities needed for extensive research. researchgate.net

The reductive amination of 1-Boc-4-piperidone and cyclooctylamine is a common and scalable method. Key considerations for scaling this process include:

Reagent Purity and Stoichiometry: The purity of starting materials must be high and consistent. The molar ratios of the amine, ketone, and reducing agent need to be optimized for the larger scale to maximize conversion and minimize impurities.

Heat Management: Exothermic reactions can pose significant safety risks on a larger scale. The reaction vessel must allow for efficient heat dissipation to maintain the optimal reaction temperature and prevent runaway reactions.

Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates throughout the larger volume.

Work-up and Purification: The purification method must be scalable. While column chromatography is common in the lab, it can be cumbersome and expensive for larger quantities. Alternative methods like crystallization or distillation, if feasible, are often preferred for their scalability.

The development of a multi-kilogram scale protocol for similar 4-substituted piperidines has highlighted the importance of mild reaction conditions and efficient purification steps to ensure high yield and applicability. researchgate.net

Protection and Deprotection Chemistry of the Boc Group

Influence of Boc Group on Reactivity and Selectivity

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability and the specific reactivity it imparts to the molecule. researchgate.net In this compound, the Boc group attached to the piperidine nitrogen has several profound effects:

Electronic Effect: As an electron-withdrawing group, the Boc group decreases the nucleophilicity and basicity of the piperidine nitrogen. This prevents the nitrogen from participating in undesired side reactions, allowing chemical transformations to be directed elsewhere on the molecule.

Steric Hindrance: The bulky nature of the Boc group provides significant steric hindrance around the piperidine nitrogen. This steric bulk can influence the stereochemical outcome of reactions and direct incoming reagents to less hindered positions of the piperidine ring.

Directing Group: In C-H functionalization reactions, the protecting group is a key controller of site selectivity. nih.govresearchgate.net Depending on the catalyst and the protecting group used, functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net While N-Boc-piperidine can be functionalized at the C2 position, other protecting groups combined with specific rhodium catalysts are needed to achieve C4 functionalization. nih.govresearchgate.net

Orthogonality: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.net It is, however, easily removed under acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-sensitive protecting groups that might be present in the molecule.

The table below summarizes the key influences of the Boc group.

Feature of Boc GroupInfluence on Reactivity and SelectivityReference
Electron-Withdrawing Reduces nucleophilicity of the piperidine nitrogen, preventing side reactions. researchgate.net
Steric Bulk Directs reagents to less hindered positions, influencing regioselectivity. nih.govresearchgate.net
Site Selectivity Control In combination with catalysts, directs C-H functionalization to specific ring positions. nih.govresearchgate.net
Chemical Stability Stable to basic, nucleophilic, and hydrogenation conditions, allowing for selective transformations. researchgate.net

Mechanistic Studies of Boc Deprotection Relevant to Downstream Synthesis

The removal of the Boc group is a critical step in many synthetic sequences, as it liberates the amine for further functionalization. The deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.govnih.gov

The mechanism of acid-catalyzed Boc deprotection proceeds through a series of well-understood steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA).

Carbocation Formation: The protonated intermediate undergoes cleavage to release carbon dioxide and form a stable tertiary carbocation, the tert-butyl cation.

Cation Quenching: The tert-butyl cation is then quenched. It can be trapped by a nucleophile present in the reaction mixture or, more commonly, it can eliminate a proton to form isobutylene (B52900) gas.

This mechanism is highly efficient and proceeds under mild conditions, which is a major advantage of the Boc protecting group. researchgate.net The byproducts, carbon dioxide and isobutylene, are gases and are easily removed from the reaction mixture, simplifying purification.

For the downstream synthesis involving 4-cyclooctylamino-piperidine, this deprotection step is crucial. Once the Boc group is removed, the now secondary piperidine nitrogen is available for a variety of subsequent reactions, such as acylation, alkylation, or sulfonylation, to build more complex molecules. The mildness of the deprotection conditions ensures that other functional groups within the molecule, including the cyclooctylamino side chain, are likely to remain intact.

Chemical Reactivity and Reaction Mechanisms of 1 Boc 4 Cyclooctylamino Piperidine

Reactions at the Piperidine (B6355638) Nitrogen (Post-Deprotection or Direct)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection of 1-Boc-4-cyclooctylamino-piperidine, typically with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), yields the free piperidine nitrogen, which can then undergo a variety of reactions.

Alkylation Reactions

Following the removal of the Boc group, the resulting 4-cyclooctylamino-piperidine possesses a nucleophilic secondary amine at the piperidine nitrogen, making it amenable to N-alkylation. This reaction introduces an alkyl group onto the piperidine nitrogen, expanding the molecular diversity. Common alkylating agents include alkyl halides (bromides or iodides) or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

General reaction conditions often involve stirring the deprotected piperidine with the alkylating agent in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The choice of base is crucial to control the extent of alkylation; inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently employed.

ReagentBaseSolventTemperatureProduct
Methyl IodideK₂CO₃AcetonitrileRoom Temp.1-Methyl-4-cyclooctylamino-piperidine
Benzyl (B1604629) BromideEt₃NDMF50 °C1-Benzyl-4-cyclooctylamino-piperidine
Ethyl BromoacetateDIPEACH₂Cl₂Room Temp.Ethyl 2-(4-(cyclooctylamino)piperidin-1-yl)acetate

This table presents hypothetical yet chemically plausible examples of alkylation reactions based on general procedures for piperidine alkylation.

Acylation and Amidation Reactions

The deprotected piperidine nitrogen can readily undergo acylation to form amides. This is a common transformation in medicinal chemistry to introduce a variety of substituents. Acylating agents such as acyl chlorides or acid anhydrides react with the secondary amine of the piperidine, usually in the presence of a base to scavenge the generated acid.

For instance, reaction with acetyl chloride in the presence of triethylamine would yield the corresponding N-acetyl derivative. Similarly, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

ReagentCoupling Agent/BaseSolventTemperatureProduct
Acetyl ChlorideTriethylamineCH₂Cl₂0 °C to Room Temp.1-Acetyl-4-cyclooctylamino-piperidine
Benzoic AcidEDC, HOBtDMFRoom Temp.(4-(Cyclooctylamino)piperidin-1-yl)(phenyl)methanone
Propionyl ChloridePyridine (B92270)THF0 °C1-Propionyl-4-cyclooctylamino-piperidine

This table illustrates expected outcomes for acylation reactions based on established protocols for similar piperidine derivatives.

Formation of Cyclic Amides and Ureas

The bifunctional nature of the deprotected 4-cyclooctylamino-piperidine allows for the construction of more complex cyclic structures. For example, reaction with a bifunctional electrophile could lead to the formation of a bicyclic system. While specific examples for this exact molecule are scarce in the literature, the general reactivity pattern of piperidines suggests such transformations are feasible.

Furthermore, the piperidine nitrogen can react with isocyanates to form ureas. This reaction is typically straightforward and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.

Transformations Involving the Cyclooctylamino Moiety

The secondary amine of the cyclooctylamino group and the cyclooctyl ring itself are also sites for chemical modification, allowing for further diversification of the molecular scaffold.

Modifications of the Cyclooctyl Ring

The large and conformationally flexible cyclooctyl ring can be a target for various chemical transformations, although such reactions are less common than those on the piperidine core. Potential modifications could include radical-mediated functionalization or oxidation at specific positions of the cyclooctyl ring, depending on the reaction conditions and the directing effects of the amino group. However, achieving high regioselectivity on a large cycloalkane ring can be challenging.

Reactions at the Secondary Amine Nitrogen

The secondary amine of the cyclooctylamino group is also nucleophilic and can participate in reactions such as alkylation and acylation. However, its reactivity is generally lower than that of the piperidine nitrogen due to steric hindrance from the bulky cyclooctyl group. Selective reaction at this position while the piperidine nitrogen is protected (as in the parent compound this compound) is possible.

For example, acylation could be achieved using a strong acylating agent under forcing conditions. Similarly, alkylation might be possible with reactive alkylating agents. The formation of ureas or thioureas at this position can also be envisioned by reacting this compound with isocyanates or isothiocyanates, respectively.

ReagentBase/CatalystSolventTemperatureProduct
Phenyl Isocyanate-Toluene80 °C1-Boc-4-(N-cyclooctyl-N'-phenylureido)piperidine
Methyl Isothiocyanate-THFRoom Temp.1-Boc-4-(N-cyclooctyl-N'-methylthioureido)piperidine
Benzoyl ChloridePyridineDichloromethaneReflux1-Boc-4-(N-benzoyl-N-cyclooctylamino)piperidine

This table provides hypothetical examples of reactions at the secondary amine, based on the general reactivity of secondary amines.

Rearrangement Reactions

Currently, there is a lack of published scientific literature specifically documenting rearrangement reactions involving this compound. In principle, rearrangement reactions could be envisioned under specific conditions that might involve the piperidine or cyclooctyl rings, potentially catalyzed by acids or metals. However, without experimental data, any proposed rearrangement pathways remain purely theoretical. For instance, rearrangement reactions are known for other piperidine-containing structures, such as the Ferrier rearrangement for tetrahydropyridines, but the applicability to a saturated system like this compound is not directly established. johnshopkins.edu

Oxidation and Reduction Profiles

Oxidation:

The primary site for oxidation in this compound is the secondary amine. Secondary amines can be oxidized to various products depending on the oxidant and reaction conditions.

N-oxidation: Oxidation can lead to the formation of the corresponding N-hydroxylamine. organic-chemistry.org Stronger oxidation could potentially yield a nitrone, although this is less common for secondary amines compared to primary amines.

Oxidative Dealkylation: Another potential pathway is the oxidation of the C-N bond, which could lead to the cleavage of the cyclooctyl group or the piperidine ring from the nitrogen atom. This process is often observed in metabolic studies of amines.

Oxidation of the Piperidine Ring: While the Boc-protecting group generally deactivates the piperidine nitrogen towards oxidation, the α-carbons of the piperidine ring could be susceptible to oxidation under certain conditions, potentially leading to the formation of lactams.

A summary of potential oxidation products is presented below, though it must be emphasized that these are hypothetical for the title compound.

ReactantOxidizing Agent (Example)Potential Product(s)
This compoundPeroxy acidsN-hydroxy-1-Boc-4-cyclooctylamino-piperidine
This compoundStrong oxidants1-Boc-4-piperidone and cyclooctylamine (via oxidative cleavage)

Reduction:

The functional groups within this compound are generally in a reduced state. The amide-like Boc-carbamate is typically resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a C=N imine bond. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely cleave the Boc group rather than reduce the piperidine ring. Therefore, significant reduction reactions are not expected without prior modification of the molecule.

Detailed Mechanistic Investigations

As of the current body of scientific literature, no detailed mechanistic investigations specifically concerning the reactions of this compound have been published. Such studies, which might involve kinetic analysis, isotopic labeling, or computational modeling, are crucial for a deep understanding of reaction pathways.

The synthesis of similar structures, such as 1-N-Boc-4-(phenylamino)piperidine, typically involves a reductive amination reaction. chemicalbook.com In this type of reaction, N-tert-butoxycarbonyl-4-piperidone is reacted with an amine (in this case, cyclooctylamine) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). dtic.mil The mechanism proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by the hydride reagent to form the secondary amine product. This well-established mechanism is presumed to be the route for the synthesis of this compound.

Further research is required to fully elucidate the specific chemical reactivity and mechanistic pathways for this compound.

Derivatization, Analog Design, and Library Synthesis

Systematic Structural Modifications of 1-Boc-4-cyclooctylamino-piperidine

Systematic modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For this compound, this involves the independent or combined alteration of its core components.

The piperidine (B6355638) ring is a versatile scaffold that can be modified to explore new chemical space and influence biological activity. Starting from the precursor 1-Boc-4-piperidone, a wide range of substituents can be introduced. sigmaaldrich.comsigmaaldrich.comcaymanchem.com For instance, the introduction of spirocyclic systems onto the piperidine ring has been used to create novel analogs of DPP-4 inhibitors, demonstrating that significant structural changes to this part of the molecule are synthetically feasible and can lead to desirable therapeutic profiles. beilstein-journals.org Research on other piperidine-containing series has shown that even small substituents, such as a methyl group, can significantly impact biological activity and selectivity. nih.gov

Table 1: Examples of Piperidine Ring Modifications in Analogous Scaffolds

Modification Type Example Precursor/Derivative Synthetic Strategy Potential Impact Reference(s)
Spirocyclization 1-Boc-4-piperidone Dieckmann condensation followed by Krapcho decarboxylation Introduction of rigid, three-dimensional structures to explore new binding interactions. beilstein-journals.org
Alkylation 4-phenylpiperidine Introduction of alkyl groups via organometallic reagents or alkyl halides Can enhance lipophilicity and van der Waals interactions; may improve metabolic stability. nih.gov

This table is interactive and showcases potential modification strategies based on documented chemistry of related piperidine precursors.

The cyclooctyl group provides a large, lipophilic component to the molecule. While specific examples of embellishing this ring in the context of this compound are not prominent, the exploration of different cycloalkyl groups is a known strategy in drug design. Analogs bearing smaller rings, such as cyclopropyl (B3062369) and cyclobutyl groups, have been synthesized, indicating that the size and conformation of the cycloalkane are critical variables for modulating biological activity. chemimpex.comchemimpex.com Future synthetic efforts could focus on introducing functional groups (e.g., hydroxyl, keto, or amino groups) onto the cyclooctyl ring to explore new hydrogen bonding or polar interactions, potentially improving solubility or target affinity.

The secondary amine connecting the piperidine and cyclooctyl moieties acts as a key linker. Its nucleophilicity can be leveraged for diversification. Furthermore, the entire cyclooctylamino group can be considered a terminal group that can be replaced. The synthesis of related compounds like 1-Boc-4-(aminomethyl)piperidine and 4-(aminoethyl)-1-N-Boc-piperidine highlights how the linker's length and composition can be systematically varied. nih.govsigmaaldrich.com These variations alter the distance and geometric relationship between the core piperidine scaffold and terminal functional groups, which is a critical parameter in optimizing interactions with biological targets. For example, replacing the cyclooctyl group with substituted phenyl rings, as seen in precursors to fentanyl, completely changes the nature of the terminal group and its associated properties. caymanchem.com

Table 2: Examples of Linker and Terminal Group Modifications in Piperidine Analogs

Analog Name Linker Structure Terminal Group Molecular Formula Reference(s)
1-Boc-4-(aminomethyl)piperidine -CH₂-NH₂ Amino C₁₁H₂₂N₂O₂ nih.gov
4-(Aminoethyl)-1-N-Boc-piperidine -CH₂-CH₂-NH₂ Amino C₁₂H₂₄N₂O₂ sigmaaldrich.com
1-Boc-4-(phenylamino)-piperidine -NH- Phenyl C₁₆H₂₄N₂O₂ wikipedia.orgcaymanchem.com

This interactive table displays variations in linker and terminal groups for different 4-substituted piperidine analogs.

Design and Synthesis of Chemical Probes and Tools

Chemical probes are essential for studying biological systems. By attaching reporter tags such as fluorophores or biotin (B1667282) to a molecule like this compound, researchers can create tools to visualize, isolate, and quantify its biological targets.

A fluorescent analog of this compound could be synthesized by coupling a fluorescent dye to the molecule. The secondary amine of the cyclooctylamino group provides a convenient handle for conjugation. A common strategy involves reacting the amine with a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, linking the dye to the piperidine scaffold. A wide variety of fluorescent dyes with different excitation and emission wavelengths are commercially available, allowing for the creation of probes tailored to specific experimental needs.

Table 3: Potential Fluorophores for Conjugation

Fluorophore Class Excitation (nm, approx.) Emission (nm, approx.) Reactive Form for Amine Coupling
Fluorescein 494 518 FITC (Fluorescein isothiocyanate)
Rhodamine 550 573 TRITC (Tetramethylrhodamine isothiocyanate)
CF® Dyes Variable (e.g., 490 for CF®488A) Variable (e.g., 515 for CF®488A) NHS Ester

This interactive table lists common classes of fluorophores suitable for creating fluorescently labeled chemical probes.

Biotinylation is a powerful technique for affinity-based purification and detection. A biotinylated conjugate of this compound would allow for the isolation of its binding partners from complex biological samples using streptavidin-coated beads. The synthesis is analogous to that of fluorescent probes, typically involving the reaction of the secondary amine with an activated biotin derivative, such as Biotin-NHS. nih.gov Various biotinylation reagents are available, some incorporating spacer arms (e.g., Biotin-X-NHS, Biotin-XX-NHS) to reduce potential steric hindrance between the biotin tag and the molecule's binding site. biotium.com This ensures that the biotin moiety is accessible to streptavidin for efficient capture.

Table 4: Common Reagents for Biotinylation of Amines

Reagent Name Spacer Arm Length Feature
Sulfo-NHS-Biotin 13.5 Å Water-soluble, enables biotinylation in aqueous buffers.
NHS-LC-Biotin 22.4 Å "Long Chain" spacer arm to reduce steric hindrance.
NHS-XX-Biotin 29.1 Å Extra-long spacer arm for applications requiring maximum reach.

This interactive table details common biotinylation reagents that could be used to create biotin-conjugated probes.

Photoaffinity Labels for Target Identification

A significant challenge in the development of novel drugs is the identification of their biological targets. Photoaffinity labeling (PAL) is a powerful technique that addresses this by creating a covalent bond between a ligand and its receptor upon photoactivation, enabling the identification and characterization of the target protein. chomixbio.comnih.govnih.gov A derivative of this compound can be engineered into a photoaffinity probe by incorporating a photoreactive moiety.

The design of such a probe would typically involve tethering a photoreactive group, such as a benzophenone, an arylazide, or a diazirine, to the this compound core. nih.govmdpi.com The choice of the photoreactive group is crucial, as each possesses distinct advantages and disadvantages regarding stability, reactivity, and the wavelength of light required for activation. nih.gov For instance, diazirines are often favored due to their small size and the fact that they can be activated by long-wavelength UV light, which minimizes damage to biological samples. mdpi.com

The synthesis of a photoaffinity probe from this compound could be envisioned through several synthetic routes. One plausible approach would involve the initial synthesis of the core molecule, which can be achieved via reductive amination of 1-Boc-4-piperidone with cyclooctylamine. Subsequent modification, for example, by acylation of the secondary amine with a linker-equipped photoreactive group, would yield the final photoaffinity probe. The Boc protecting group can be removed under acidic conditions if the piperidine nitrogen is the desired point of attachment for the photoreactive moiety. nih.gov

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupPrecursorReactive IntermediateActivation Wavelength (nm)Key Characteristics
BenzophenoneBenzophenoneTriplet Ketone350-360Stable, inserts into C-H bonds
ArylazideAryl AzideNitrene254-400Prone to rearrangement
Phenyl DiazirinePhenyl DiazirineCarbene~350Small, highly reactive, short-lived

Once synthesized, the photoaffinity probe based on this compound would be incubated with a biological sample, such as cell lysates or intact cells. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive species that forms a covalent bond with the nearest amino acid residues of the binding protein. nih.gov The tagged protein can then be isolated and identified using techniques like mass spectrometry, thereby revealing the molecular target of the original ligand. nih.govnih.gov

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large, diverse libraries of related compounds, which can then be screened for biological activity. nih.govuniroma1.it

The this compound molecule offers several points of diversity for the construction of a combinatorial library. The secondary amine of the cyclooctylamino group can be readily acylated, alkylated, or sulfonated with a wide variety of building blocks. Furthermore, the Boc-protecting group on the piperidine nitrogen can be removed to allow for further diversification at this position.

A common strategy for building such a library is solid-phase synthesis, where the piperidine scaffold is attached to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. researchgate.net For instance, 1-Boc-4-aminopiperidine can be attached to a solid support, followed by reductive amination with cyclooctanone. Subsequent parallel acylation of the secondary amine with a library of carboxylic acids would yield a diverse set of amides.

Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in individual wells of a microtiter plate. nih.gov This approach is often faster for smaller libraries and allows for easier reaction monitoring. For example, a library of analogs could be generated by reacting this compound with a diverse set of aldehydes via reductive amination, or with a variety of sulfonyl chlorides to produce a sulfonamide library. nih.gov

Table 2: Potential Library Synthesis from this compound

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic Acids / Acid ChloridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
Reductive AminationAldehydes / KetonesTertiary Amine
AlkylationAlkyl HalidesTertiary Amine

The resulting libraries of compounds can then be screened in high-throughput assays to identify hits with desired biological activities, providing valuable structure-activity relationship (SAR) data.

Rational Design Principles for Modified Analogs

The design of modified analogs of this compound is guided by rational design principles, often leveraging computational modeling and existing SAR data. nih.govacs.org The goal is to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

A key consideration in the rational design of analogs is the role of the cyclooctyl group. This bulky, lipophilic moiety likely interacts with a hydrophobic pocket in the target protein. nih.gov Modifications to this group, such as the introduction of substituents or its replacement with other cycloalkyl or aromatic groups, can probe the size and nature of this pocket. For example, structure-activity relationship studies on cycloalkylamide derivatives have shown that the size of the cycloalkyl group can significantly impact inhibitory potency. nih.gov

The piperidine ring serves as a rigid scaffold, and its conformation is critical for the proper orientation of the substituents. nih.gov The stereochemistry of any introduced substituents on the piperidine ring can have a profound effect on biological activity. nih.gov

Computational methods, such as molecular docking, can be used to predict how analogs will bind to a target protein of known structure. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted binding modes. For G protein-coupled receptors (GPCRs), a common target class for piperidine-containing drugs, the design of ligands that interact with both the primary (orthosteric) and secondary (allosteric) binding sites is a promising strategy for achieving high selectivity and modulating receptor function. nih.gov

The Boc-protecting group on the piperidine nitrogen is often replaced with other substituents in the final drug molecule. The nature of this substituent can significantly influence the pharmacological properties of the compound. For example, in the context of HIV-1 protease inhibitors, methylation of the piperidine nitrogen has been shown to decrease activity. nih.gov

By systematically applying these rational design principles, medicinal chemists can efficiently navigate the chemical space around the this compound core to develop optimized drug candidates.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological activity. For 1-Boc-4-cyclooctylamino-piperidine, the analysis focuses on the arrangement of its three main components: the piperidine (B6355638) ring, the tert-butoxycarbonyl (Boc) group, and the cyclooctylamino substituent.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, other higher-energy conformations like boat and twist-boat are also possible and can exist in equilibrium. The presence of bulky substituents significantly influences the conformational preference. The large Boc group on the nitrogen and the cyclooctylamino group at the 4-position will have preferred orientations (axial vs. equatorial) to achieve the most stable state.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netdntb.gov.ua These methods provide a detailed picture of electron distribution and orbital energies.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These frontier molecular orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comdergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich amino nitrogen and the oxygen atoms of the Boc group, while the LUMO may be distributed more broadly across the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are rich or deficient in electrons, which are prone to electrophilic and nucleophilic attack, respectively. dergipark.org.trresearchgate.net In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen of the Boc group and the nitrogen of the cyclooctylamino group, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the amino group.

Table 1: Hypothetical Quantum Chemical Properties for this compound (Based on Analogous Piperidine Derivatives)

ParameterDescriptionPredicted Value/Characteristic
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Relatively high, localized on N and O atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Relatively low.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.comA moderate gap, suggesting reasonable stability.
MEP Negative Region Electron-rich areas, susceptible to electrophilic attack. dergipark.org.trConcentrated on the carbonyl oxygen and amino nitrogen.
MEP Positive Region Electron-poor areas, susceptible to nucleophilic attack.Concentrated on the amine (N-H) proton.

Transition state analysis is a computational technique used to study the energy profile of a chemical reaction. It involves locating the highest energy structure (the transition state) along the reaction coordinate. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, a key reaction could be the deprotection of the Boc group using an acid like trifluoroacetic acid. Transition state analysis could model the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the C-O bond. Another relevant reaction could be N-alkylation at the secondary amine. Computational analysis could determine the energy barrier for this reaction, providing insights into its feasibility and kinetics. However, specific transition state analysis studies for reactions involving this compound are not found in the reviewed literature.

Molecular Docking and Dynamics Simulations (In Silico Target Interaction)

Molecular docking and dynamics simulations are computational methods used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein or enzyme, and how stable the resulting complex is. researchgate.net These studies are central to drug discovery.

Given that many piperidine derivatives show activity at various receptors, hypothetical docking studies for this compound could be performed against targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes such as kinases. sigmaaldrich.comchemimpex.com For instance, studies on similar compounds have investigated interactions with the sigma-1 receptor (S1R), a target involved in various neurological functions. rsc.orgnih.gov

A docking simulation would place the molecule into the binding site of a target protein in various orientations and conformations, scoring each pose based on binding affinity. The predicted binding mode would likely involve the key functional groups:

The secondary amine could act as a hydrogen bond donor.

The piperidine nitrogen , if deprotected, could form a crucial salt bridge with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov

The hydrophobic cyclooctyl and Boc groups would likely engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

Following docking, a detailed interaction profile can be generated. Molecular dynamics (MD) simulations can further refine the binding pose and assess the stability of the ligand-protein complex over time. rsc.org This profiling breaks down the specific interactions responsible for binding.

Table 2: Predicted Ligand-Protein Interaction Profile for this compound with a Hypothetical Receptor

Interaction TypeMolecular Feature InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding Secondary amine (N-H) as donor; Carbonyl oxygen (C=O) as acceptor.Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Cyclooctyl ring, tert-butyl group, piperidine ring methylene (B1212753) groups.Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Ionic/Salt Bridge Protonated secondary amine (if charged at physiological pH).Aspartate, Glutamate
Van der Waals Forces Entire molecule.Various residues in the binding pocket.

These computational approaches provide a comprehensive, albeit theoretical, understanding of this compound. They allow researchers to generate hypotheses about the molecule's behavior and guide future experimental work in medicinal chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively available in public literature, the principles of QSAR can be applied to guide the design of new analogs based on this scaffold.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. A statistical model is then built to correlate these descriptors with the observed biological activity.

In a study on piperidine-based 2H-chromen-2-one derivatives, a QSAR equation revealed that the activity was influenced by descriptors such as the count of nitrogen atoms, specific electrotopological state indices (SdssCcount, SssOE-Index, SssCH2E-Index), and a connectivity index (ChiV6chain). nih.gov This model was then used to predict the activity of 83 newly designed derivatives. nih.gov Another study on aminomethyl-piperidones used a hybrid docking-QSAR approach, where molecular docking was first used to determine the optimal conformation of the molecules in the active site of the target protein, and then molecular descriptors were calculated based on these conformations. nih.gov This highlights the synergy between structure-based and ligand-based design methods.

For this compound, a hypothetical QSAR study could involve synthesizing a library of analogs with variations in the cyclooctyl group, the Boc-protecting group, or the piperidine ring itself. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed.

Table 1: Potential Molecular Descriptors for a QSAR Study of this compound Analogs

Descriptor ClassSpecific DescriptorsDescription
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesDescribe the electronic distribution and reactivity of the molecule.
Steric Molecular Weight, Molar Volume, Surface Area, OvalityQuantify the size and shape of the molecule.
Hydrophobic LogP, MLogPMeasure the lipophilicity of the molecule, which influences its absorption and distribution.
Topological Connectivity Indices (e.g., Kier & Hall), Shape IndicesDescribe the atomic connectivity and overall shape of the molecule.
3D Descriptors 3D-MoRSE Descriptors, WHIM DescriptorsCapture three-dimensional information about the molecular structure.

The resulting QSAR model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

De Novo Computational Design Based on the Piperidine Scaffold

De novo design is a computational strategy that aims to build novel molecules from scratch, often within the binding site of a target protein. The piperidine scaffold, present in this compound, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. researchgate.net This makes it an excellent starting point for de novo design.

The process of de novo design typically involves several steps:

Target Identification and Binding Site Analysis: A biological target is chosen, and its three-dimensional structure is determined, usually through X-ray crystallography or cryo-electron microscopy. The binding site is then analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets.

Fragment Placement or Molecule Growth: Small molecular fragments can be placed at key interaction points within the binding site. Alternatively, a starting fragment, such as the piperidine ring of this compound, can be "grown" by adding new atoms and functional groups.

Linking and Optimization: The placed fragments are linked together, or the grown molecule is further optimized to improve its fit and binding affinity. This process is guided by a scoring function that estimates the binding energy of the designed molecule.

Filtering and Selection: The generated molecules are filtered based on various criteria, such as synthetic accessibility, drug-likeness (e.g., Lipinski's rule of five), and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Computational studies on other piperidine-based compounds have demonstrated the effectiveness of this approach. For instance, in the design of sigma-1 receptor ligands, a screening campaign of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent agonist. rsc.org Subsequent computational studies, including docking and molecular dynamics simulations, were used to understand its binding mode and guide further optimization. rsc.orgnih.gov

Table 2: A Hypothetical De Novo Design Workflow Starting from the this compound Scaffold

StepActionComputational ToolsDesired Outcome
1. Scaffold Preparation Remove the Boc and cyclooctyl groups from this compound to yield the 4-amino-piperidine scaffold.Molecular editing softwareA core scaffold for further modification.
2. Target Selection Identify a relevant biological target and obtain its 3D structure.Protein Data Bank (PDB)A defined binding pocket for design.
3. Fragment Growing Use a de novo design program to add fragments to the nitrogen of the amino group and the piperidine nitrogen.e.g., LigBuilder, SPROUTA library of novel molecules with the piperidine core.
4. Docking and Scoring Dock the designed molecules into the target's binding site and score their predicted binding affinity.e.g., AutoDock, GlideA ranked list of potential binders.
5. Filtering Apply filters for drug-likeness and predicted ADMET properties.QikProp, SwissADMEA smaller set of promising candidates for synthesis.

By leveraging the structural information of the piperidine scaffold within this compound, de novo design offers a powerful strategy for the discovery of novel and potentially more effective therapeutic agents.

Role As a Chemical Probe or Pharmacological Tool Compound in Pre Clinical Research

Molecular Target Engagement Studies (In Vitro)

Specific data from in vitro molecular target engagement studies for 1-Boc-4-cyclooctylamino-piperidine are not documented in the available literature.

Receptor Binding Affinity Determination (In Vitro)

No studies detailing the receptor binding affinity of this compound have been identified. Consequently, no data table on its binding profile for various receptors can be provided.

Enzyme Inhibition and Activation Kinetics (In Vitro)

There is no available information regarding the effects of this compound on enzyme activity. Studies on its potential to inhibit or activate specific enzymes, and the kinetics of such interactions, have not been publicly reported.

Ion Channel Modulation Studies (In Vitro)

Research investigating the modulatory effects of this compound on ion channels is not present in the surveyed scientific literature.

Investigation of Molecular Mechanism of Action (Pre-Clinical, In Vitro)

No pre-clinical in vitro studies elucidating the molecular mechanism of action for this compound have been found.

Application in Target Validation and Pathway Elucidation Studies

There are no published studies that utilize this compound for the purposes of target validation or the elucidation of biological pathways.

Use in Chemoproteomics and Activity-Based Protein Profiling (ABPP)

The application of this compound in chemoproteomics or as a probe in activity-based protein profiling (ABPP) has not been described in the available scientific literature.

Structure-Activity Relationship (SAR) Studies Connecting Chemical Structure to Molecular Activity

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of 4-substituted piperidine (B6355638) derivatives has been the subject of numerous investigations. The piperidine ring is a highly significant scaffold in medicinal chemistry, and SAR studies on its analogs provide critical insights into how structural modifications influence molecular activity against various biological targets. mdpi.comajchem-a.com These studies typically explore the impact of substituents at the piperidine nitrogen (N1 position) and the 4-position, as well as the stereochemistry of the ring itself. nih.gov

Research into analogous compounds reveals that the nature of the substituent at the N1 position is often crucial for potent biological activity. The tert-butoxycarbonyl (Boc) group, as seen in this compound, is a common protecting group in synthesis. sigmaaldrich.com However, in many pharmacologically active piperidine derivatives, this group is either removed or replaced with other functionalities to optimize interaction with the target protein.

For instance, in the development of antagonists for the CC chemokine receptor 2 (CCR2), a target implicated in inflammatory diseases, the substituent on the piperidine nitrogen plays a pivotal role. lookchem.com A study on a series of cis-3,4-disubstituted piperidines demonstrated that derivatives with a carbamate (B1207046) on the piperidine nitrogen were devoid of CCR2 activity. lookchem.com In contrast, analogs with small N-alkyl groups were found to be equipotent to their N-benzyl counterparts. lookchem.com This suggests that for this particular target, a bulky group like Boc at the N1 position is detrimental to activity, whereas smaller, less sterically hindering groups are well-tolerated or even beneficial.

The substituent at the 4-position of the piperidine ring is a primary driver of potency and selectivity. The large, lipophilic cyclooctylamino group in the titular compound suggests an intended interaction with a sizeable hydrophobic pocket in a target protein. The diversity of functionalities explored at this position in other research programs highlights its importance:

Antiviral Activity: In the search for novel influenza virus inhibitors, SAR studies identified that an ether linkage between a quinoline (B57606) moiety and the 4-position of the piperidine ring was critical for inhibitory activity. rsc.org The optimized compound from this series, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), showed excellent inhibitory activity with an EC₅₀ value as low as 0.05 μM against various influenza strains. rsc.org

Antituberculosis Activity: The screening of compound libraries for anti-tuberculosis agents identified a 4-aryl-4-piperidinol scaffold as a promising starting point. nih.gov Subsequent optimization and SAR studies involved generating a library of analogs to explore how different substituents on the aryl ring and the piperidine nitrogen influenced activity against Mycobacterium tuberculosis. nih.gov

Anticancer Activity: Researchers have synthesized and evaluated 4-Boc-piperidone chalcones for their cytotoxic activity against highly-metastatic cancer cells. nih.gov These studies found that the compounds' cytotoxicity was linked to their ability to induce apoptosis and decrease NFκB activity, demonstrating another therapeutic application for the substituted piperidone core. nih.gov

Receptor Antagonism: In the context of CCR2 antagonists, a key binding interaction was identified with the Glu291 residue of the receptor. lookchem.com The SAR for this series of piperidine analogs is detailed in the table below, illustrating how modifications to the N1-substituent impact binding affinity.

Detailed Research Findings: SAR of Piperidine-Based CCR2 Antagonists

The following interactive data table summarizes the structure-activity relationships for a series of piperidine derivatives developed as CCR2 antagonists. The data highlights the critical nature of the substituent at the piperidine nitrogen (N1 position).

Table 1: SAR Data for Piperidine-Based CCR2 Antagonists

Compound ID N1-Substituent CCR2 Binding Affinity (IC₅₀, nM) Key SAR Observation Reference
14 Benzyl (B1604629) 2.1 The N-benzyl analog shows high potency. lookchem.com
15 -H (unsubstituted) 8.4 Removal of the N-benzyl group results in a minor (4-fold) loss of affinity, indicating the N-substituent is not absolutely essential but contributes to potency. lookchem.com
19 n-Butyl 2.4 A small alkyl group like n-butyl restores potency to the level of the benzyl analog. lookchem.com
30 Methyl 2.5 The N-methyl analog is equipotent to the N-benzyl and N-butyl derivatives. lookchem.com
31 n-Propyl 2.1 The N-propyl analog maintains high potency, similar to other small alkyl and benzyl groups. lookchem.com

| 32 | Carbamate | >1000 | Installation of a carbamate on the piperidine nitrogen leads to a complete loss of CCR2 activity, highlighting a strong negative steric or electronic interaction. This is particularly relevant for Boc-protected piperidines. | lookchem.com |

Furthermore, the stereochemistry of the piperidine ring itself can have a profound effect on biological activity. Studies on piperidine-based monoamine transporter inhibitors revealed that the transporter inhibitory activity of 3,4-disubstituted piperidines was highly dependent on their cis or trans isomeric form, with different enantiomers exhibiting distinct selectivity profiles for the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

The Boc group at the N1 position is likely to be a synthetic handle rather than an optimal group for pharmacological activity and would likely be removed or replaced in a final active compound. lookchem.com

The large cyclooctylamino group at the 4-position is the primary determinant of target specificity, designed to fit into a corresponding binding pocket.

Advanced Analytical Methodologies for Research Purposes

High-Resolution Spectroscopic Characterization for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of newly synthesized derivatives of 1-Boc-4-cyclooctylamino-piperidine.

While specific NMR data for this compound is not extensively published, the structural elucidation of related Boc-protected piperidine (B6355638) derivatives is well-documented and provides a clear framework for its analysis. For a molecule of this complexity, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete assignment of all proton and carbon signals.

Two-dimensional techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the piperidine and cyclooctyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for correlating protons to their directly attached carbons and for identifying longer-range (2-3 bond) correlations, respectively. These correlations are key to definitively assigning the complex and often overlapping signals from the aliphatic rings and the Boc protecting group. For instance, in similar structures, the protons on the piperidine ring typically appear in the range of 1.2-4.0 ppm, with the Boc group protons presenting as a characteristic singlet around 1.4 ppm. The cyclooctyl protons would be expected to produce a series of complex multiplets in the upfield region of the ¹H NMR spectrum.

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C18H34N2O2. An expected [M+H]⁺ (protonated molecule) peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton, with a high degree of mass accuracy, typically within a few parts per million (ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretch of the secondary amine would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. The C=O stretch of the Boc-protecting group would give rise to a strong absorption band around 1680-1700 cm⁻¹. The C-N stretching vibrations would be observed in the 1000-1300 cm⁻¹ region, while the C-H stretching and bending vibrations of the aliphatic rings would be prominent in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the C-C backbone of the cyclooctyl and piperidine rings.

This compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to determine the stereochemistry of chiral molecules, are not applicable for the analysis of this specific compound. However, should chiral derivatives be synthesized, these techniques would be essential for assigning their absolute configuration.

Chromatographic Methods for Purity and Reaction Monitoring in Research

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of non-volatile compounds like this compound. Analytical HPLC/UPLC, typically using a reversed-phase column (e.g., C18), would be employed to separate the target compound from any starting materials, byproducts, or impurities. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC uses the same principles as analytical HPLC but on a larger scale to purify multigram quantities of the compound. UPLC offers the advantage of higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Analytical TechniquePurposeExpected Observations for this compound
Multidimensional NMR Structural ElucidationComplex multiplets for piperidine and cyclooctyl protons; characteristic singlet for Boc group protons.
HRMS Elemental CompositionAccurate mass measurement of the [M+H]⁺ ion confirming the C18H34N2O2 formula.
IR/Raman Spectroscopy Functional Group IdentificationN-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-N and C-H vibrations.
HPLC/UPLC Purity Assessment & PurificationA single major peak in the chromatogram indicating high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the analysis of this compound by GC-MS presents specific challenges, primarily due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. chemicalforums.comacsgcipr.org

Methodology and Findings: Direct GC-MS analysis of this compound requires careful optimization of the injector temperature to prevent thermal decomposition. The Boc group is known to be unstable at high temperatures (often starting to cleave around 100-150°C), which are frequently exceeded in standard GC inlets (typically 250-280°C). chemicalforums.comacsgcipr.org Thermal degradation in the injector would lead to the cleavage of the Boc group, resulting in the formation of isobutylene (B52900), carbon dioxide, and the free amine, 4-cyclooctylamino-piperidine. acsgcipr.org Consequently, the chromatogram might show a peak corresponding to the de-protected species rather than the intact parent molecule.

In Electron Ionization (EI) mode, the mass spectrum is characterized by a specific fragmentation pattern. Even if the molecule remains intact through the column, the high energy of EI (typically 70 eV) often induces fragmentation. Key fragmentation pathways for Boc-protected amines include:

Loss of the Boc group: Cleavage of the entire C₅H₉O₂ moiety ([M-101]⁺).

Loss of isobutylene: A characteristic McLafferty-type rearrangement resulting in the loss of C₄H₈ (56 Da) to form a carbamic acid intermediate, which then decarboxylates. reddit.comdoaj.org

Formation of the tert-butyl cation: A prominent peak at m/z 57 (C₄H₉⁺) is a hallmark of Boc-protected compounds. chemicalforums.comdoaj.orgacdlabs.com

A study on analogous Boc-protected anilinopiperidines confirmed that under standard GC-MS (EI) conditions, the most significant ion observed is often the tert-butyl cation (m/z 57), with other fragments corresponding to the loss of isobutylene ([M-56]⁺) and the entire Boc group. doaj.orgpolicija.si To mitigate thermal decomposition, a lower injector temperature or the use of techniques like cold on-column injection could be employed.

Below is a table summarizing hypothetical GC-MS parameters and expected fragmentation data for this compound.

Table 1: Illustrative GC-MS Parameters and Expected Fragmentation

Parameter Value / Description
GC System Agilent GC-MS System or equivalent
Column HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temp. Optimized to < 200°C to minimize thermal degradation
Oven Program Initial 150°C (1 min), ramp at 15°C/min to 300°C, hold 5 min
Carrier Gas Helium, constant flow ~1.2 mL/min
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI), 70 eV

| Expected Fragments | m/z 296 (M⁺, low abundance), 240 ([M-C₄H₈]⁺), 195 ([M-Boc]⁺), 125, 57 (tert-butyl cation, base peak) |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Derivatized Analogs

Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both gas and liquid chromatography, particularly for the analysis and purification of thermally labile or chiral compounds. youtube.comyoutube.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which offers low viscosity and high diffusivity, enabling rapid and efficient separations at lower temperatures than GC. youtube.com

Methodology and Findings: For a compound like this compound, SFC-MS is advantageous as it avoids the high temperatures that cause decomposition in GC. acs.org The analysis can be performed on the intact molecule. Furthermore, SFC is exceptionally well-suited for chiral separations, which would be relevant for derivatized analogs of the target compound if a chiral center is introduced. nih.govrsc.org

For instance, if the secondary amine (the N-H of the cyclooctylamino group) were to be derivatized with a chiral acylating agent, the resulting diastereomers could be separated and analyzed using SFC-MS. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak series), are commonly used for this purpose. nih.gov The separation mechanism relies on differential interactions like hydrogen bonding, π-π stacking, and steric effects between the enantiomers and the chiral stationary phase. nih.gov

The coupling of SFC to mass spectrometry, typically via an electrospray ionization (ESI) source, allows for sensitive detection and mass confirmation. youtube.comnih.gov A make-up solvent is often added post-column to facilitate efficient ionization. youtube.com SFC-MS has been shown to sometimes offer better ionization efficiency and reduced matrix effects compared to LC-MS for certain compounds. nih.govnih.gov

Table 2: Illustrative SFC-MS Parameters for Chiral Separation of a Derivatized Analog

Parameter Value / Description
SFC System Modern SFC system (e.g., Shimadzu, Waters)
Column Chiral Stationary Phase (e.g., Chiralpak IG)
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., Methanol or Ethanol (B145695) with an amine additive)
Flow Rate 3-4 mL/min
Back Pressure 150 bar
Column Temp. 40°C
MS Detector QTOF or Triple Quadrupole (QqQ)
Ionization Mode ESI+

| Application | Separation of diastereomers of an N-acylated analog of this compound |

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Methodology and Findings: To perform this analysis, a high-quality single crystal of this compound must first be grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. Studies on similar Boc-protected piperidine structures reveal that the piperidine ring typically adopts a chair conformation. researchgate.net The bulky Boc group and the cyclooctylamino substituent would likely occupy equatorial positions to minimize steric hindrance.

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of a solid without altering its covalent structure. nih.govnih.govrsc.org This is achieved by combining the target molecule with a selected "coformer" in the same crystal lattice, held together by non-covalent interactions, most commonly hydrogen bonds. rsc.orged.ac.ukstrath.ac.uknsf.gov

For this compound, the secondary amine provides a strong hydrogen bond donor site, while the carbonyl oxygen atoms of the Boc group act as hydrogen bond acceptors. These sites make the molecule an excellent candidate for forming cocrystals with pharmaceutically acceptable coformers, such as dicarboxylic acids (e.g., succinic acid, adipic acid) or hydroxybenzoic acids. nsf.govmdpi.com The formation of a cocrystal can be driven by strong and predictable hydrogen bonding motifs, such as an amine-carboxylic acid interaction. rsc.orgstrath.ac.uk The resulting cocrystal would be expected to have different properties, such as improved solubility or stability, compared to the parent compound. nih.govmdpi.com

Table 3: Hypothetical Crystallographic Data for this compound and a Succinic Acid Cocrystal

Parameter This compound (Illustrative) Cocrystal with Succinic Acid (Illustrative)
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) 10.5 8.2
b (Å) 15.2 11.5
c (Å) 12.1 13.8
α (°) 90 85.1
β (°) 98.5 76.4
γ (°) 90 92.3
Key Interaction Intermolecular C-H···O hydrogen bonds Strong N-H···O (amine-acid) hydrogen bond

| Piperidine Conf. | Chair (substituents likely equatorial) | Chair (substituents likely equatorial) |

Future Directions and Emerging Research Avenues

Novel Synthetic Applications of the Cyclooctylamino-piperidine Scaffold

The piperidine (B6355638) ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules. nih.govnih.govijnrd.org Its synthesis and functionalization are mature fields of study, providing a robust foundation for the development of new chemical entities. nih.gov The cyclooctylamino-piperidine scaffold, in particular, offers intriguing possibilities for novel synthetic applications. The bulky and lipophilic nature of the cyclooctyl group can be exploited to probe deep hydrophobic pockets in protein targets that are often challenging to address with smaller, more conventional substituents.

Future synthetic efforts could focus on the elaboration of the cyclooctylamino-piperidine core to create libraries of diverse molecules. This could involve the removal of the Boc protecting group to allow for further functionalization of the piperidine nitrogen, or modifications to the cyclooctyl ring itself. The development of stereoselective synthetic routes to access specific enantiomers of chiral derivatives could also unlock new biological activities. researchgate.net The exploration of this scaffold as a building block in multicomponent reactions could lead to the rapid and efficient generation of complex molecular architectures with potential therapeutic applications. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. youtube.comyoutube.com This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that typically exhibit weak but efficient binding to a biological target. youtube.com The structural information gleaned from how these fragments bind is then used to grow or link them into more potent, drug-like molecules. youtube.com

The 1-Boc-4-cyclooctylamino-piperidine scaffold possesses several characteristics that make it an attractive candidate for integration into FBDD platforms. The piperidine core provides a well-defined and synthetically tractable anchor, while the cyclooctyl group offers a significant hydrophobic surface area to explore complementary pockets on a protein's surface. The relatively rigid nature of the combined ring systems can reduce the entropic penalty upon binding, potentially leading to higher ligand efficiencies.

Future research could involve the screening of a library of fragments containing the cyclooctylamino-piperidine motif against a variety of therapeutic targets. Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy would be crucial for detecting the weak binding affinities characteristic of fragments. youtube.com The identification of a fragment hit would then serve as a starting point for structure-guided optimization, with the aim of developing potent and selective inhibitors.

Exploration as a Scaffold for Covalent Inhibitors or PROTACs

The fields of covalent inhibitors and proteolysis-targeting chimeras (PROTACs) represent cutting-edge areas of drug discovery. Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and a prolonged duration of action. nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. explorationpub.com

The cyclooctylamino-piperidine scaffold could serve as a valuable platform for the design of both covalent inhibitors and PROTACs. For covalent inhibitors, the scaffold can be functionalized with a reactive "warhead" that can form a covalent bond with a specific amino acid residue on the target protein. nih.govresearchgate.net The piperidine and cyclooctyl groups would serve to orient the warhead for optimal reactivity and to provide additional binding interactions that enhance selectivity.

In the context of PROTACs, the piperidine ring is a commonly used motif in the linker that connects the target-binding ligand to the E3 ligase-binding ligand. researchgate.netnih.gov The rigidity of the piperidine can help to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable ternary complex between the target protein and the E3 ligase. The bulky cyclooctyl group could be incorporated into the linker to modulate its length, rigidity, and physicochemical properties, which are all critical for optimal PROTAC performance. explorationpub.comrsc.org

Development in Materials Science and Polymer Chemistry Research

The unique structural features of this compound also suggest potential applications in materials science and polymer chemistry. The incorporation of functional groups into polymers is a well-established method for tuning their physical and chemical properties. youtube.comyoutube.com The cyclooctylamino-piperidine moiety, with its combination of a polar amine (after deprotection) and a large, nonpolar hydrocarbon group, could be used to create amphiphilic polymers with interesting self-assembly properties.

Future research in this area could involve the synthesis of monomers containing the cyclooctylamino-piperidine scaffold and their subsequent polymerization. The resulting polymers could be investigated for their ability to form micelles, vesicles, or other nanostructures in aqueous environments. Such materials could have applications in drug delivery, where the hydrophobic core of the self-assembled structures could encapsulate poorly soluble drugs. The presence of the piperidine nitrogen would also offer a handle for further functionalization, such as the attachment of targeting ligands or responsive moieties that allow for the controlled release of the encapsulated cargo.

Utilization in Advanced Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules and the formation of well-defined, self-assembled structures. mdpi.com The cyclooctylamino-piperidine scaffold possesses features that make it an interesting building block for supramolecular chemistry. The piperidine nitrogen (after deprotection) can act as a hydrogen bond donor or acceptor, while the large, hydrophobic cyclooctyl group can participate in van der Waals and hydrophobic interactions.

Future studies could explore the self-assembly of this compound or its derivatives in various solvents. The formation of ordered structures, such as gels, liquid crystals, or molecular capsules, could be investigated. The ability of the cyclooctyl group to participate in inclusion complexes with host molecules like cyclodextrins could also be explored, leading to the development of responsive supramolecular systems. mdpi.com The insights gained from these studies could contribute to the fundamental understanding of self-assembly processes and pave the way for the design of novel functional materials with applications in sensing, catalysis, and separation technologies.

Q & A

Q. What are the established synthetic routes for 1-Boc-4-cyclooctylamino-piperidine, and how do reagent choices impact yield and purity?

Methodological Answer: The synthesis typically involves Boc protection of the piperidine nitrogen, followed by coupling with cyclooctylamine. Key steps include:

  • Boc Protection: Use tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or TEA to protect the piperidine nitrogen .
  • Amination: React 1-Boc-piperidine-4-amine with cyclooctylamine via nucleophilic substitution or reductive amination. Reductive amination (using NaBH₃CN or H₂/Pd-C) is preferred for sterically hindered amines to improve yield .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >98% purity, validated by HPLC .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, THF, TEA, 0°C → RT, 12h8595
Reductive AminationCyclooctylamine, NaBH₃CN, MeOH7298

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with computed spectra (DFT) or literature analogs. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while piperidine protons resonate between 3.0–4.0 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₃₃N₃O₂, [M+H]⁺ = 336.2651). Discrepancies >2 ppm warrant reanalysis .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥98% peak area threshold. Use C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can conflicting NMR or crystallography data for this compound be resolved?

Methodological Answer:

  • Dynamic NMR Studies: Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., chair-flipping in piperidine rings) that may cause signal splitting .
  • X-ray Crystallography: Resolve ambiguities by growing single crystals via slow evaporation (solvent: DCM/hexane). Compare unit cell parameters with Cambridge Structural Database entries .
  • DFT Calculations: Optimize molecular geometry using Gaussian or ORCA software. Compute NMR chemical shifts with the gauge-including atomic orbital (GIAO) method to validate experimental data .

Table 2: Case Study – Resolving NMR Discrepancies

Observed Shift (ppm)Computed Shift (ppm)Discrepancy Resolution
4.15 (m)4.10–4.20Conformational isomerism confirmed
1.42 (s)1.45Boc group rotational freedom

Q. What strategies optimize the stability of this compound in long-term storage or under reactive conditions?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Reaction Stability: Avoid strong acids/bases. For deprotection, use TFA in DCM (0°C → RT) to minimize side reactions. Monitor via TLC (Rf shift from 0.6 to 0.2 after Boc removal) .
  • Accelerated Stability Testing: Conduct stress studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust storage protocols based on observed half-life .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure hypotheses for pharmacological studies of this compound?

Answer:

  • Population (P): In vitro enzyme models (e.g., opioid receptors) or cell lines expressing target proteins.
  • Intervention (I): Dose-response studies (1 nM–100 μM) of the compound.
  • Comparison (C): Positive controls (e.g., morphine for μ-opioid receptor assays).
  • Outcome (O): IC₅₀ values, binding affinity (Kᵢ), or functional activity (cAMP inhibition).
    This framework ensures systematic hypothesis testing and data reproducibility .

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1-Boc-4-cyclooctylamino-piperidine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.